molecular formula C7H13BrO B6588298 1-bromo-3-propoxycyclobutane, Mixture of diastereomers CAS No. 1516177-37-9

1-bromo-3-propoxycyclobutane, Mixture of diastereomers

Cat. No.: B6588298
CAS No.: 1516177-37-9
M. Wt: 193.1
InChI Key:
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Description

1-Bromo-3-propoxycyclobutane, a mixture of diastereomers, is a fascinating compound in the realm of organic chemistry. This compound is characterized by the presence of a bromine atom and a propoxy group attached to a cyclobutane ring, resulting in multiple stereoisomers due to the chiral centers in the molecule. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other.

Preparation Methods

The synthesis of 1-bromo-3-propoxycyclobutane involves several steps, starting from readily available precursors. One common method involves the bromination of 3-propoxycyclobutene, followed by separation of the resulting diastereomers. The reaction conditions typically include the use of bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Bromo-3-propoxycyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions, leading to the formation of different cyclobutane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium tert-butoxide (t-BuOK) for elimination, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-3-propoxycyclobutane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-3-propoxycyclobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

1-Bromo-3-propoxycyclobutane can be compared with other cyclobutane derivatives, such as:

The uniqueness of 1-bromo-3-propoxycyclobutane lies in its specific reactivity and the presence of multiple diastereomers, which can lead to diverse chemical and biological properties.

Properties

CAS No.

1516177-37-9

Molecular Formula

C7H13BrO

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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